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Compound of Interest

Compound Name: Ethyl 7(E)-nonadecenoate

Cat. No.: B15552331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for

Ethyl 7(E)-nonadecenoate, a long-chain unsaturated fatty acid ester. Due to the limited

availability of published spectra for this specific compound, this guide presents predicted data

based on the analysis of analogous long-chain saturated and unsaturated esters. The

information herein serves as a valuable resource for the identification, characterization, and

quality control of Ethyl 7(E)-nonadecenoate and related compounds in research and

development settings.

Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectral data for Ethyl 7(E)-nonadecenoate. These

predictions are derived from established principles of spectroscopy and data from structurally

similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

a ~5.4 Multiplet

b ~4.12 Quartet

c ~2.28 Triplet

d ~2.0 Multiplet

e ~1.62 Multiplet

f ~1.25 Multiplet

g ~1.25 Triplet

h ~0.88 Triplet

¹³C NMR (Carbon NMR):

Carbon Atom Predicted Chemical Shift (ppm)

1 ~174

2 ~60

3 ~34

4-6, 9-18 ~22-32

7, 8 ~130

19 ~14

Ethyl CH₂ ~60

Ethyl CH₃ ~14

Mass Spectrometry (MS)
Electron Ionization (EI-MS):
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m/z Predicted Identity

324 [M]⁺ (Molecular Ion)

279 [M - OCH₂CH₃]⁺

88 McLafferty rearrangement product

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Predicted Functional Group Vibration

~3010 =C-H stretch (alkene)

~2925, ~2855 C-H stretch (alkane)

~1740 C=O stretch (ester)

~1670 C=C stretch (trans-alkene)

~1170 C-O stretch (ester)

~965 =C-H bend (out-of-plane, trans-alkene)

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

These protocols are based on standard practices for the analysis of long-chain fatty acid

esters.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended for detailed analysis.

Sample Preparation:

Dissolve approximately 5-10 mg of Ethyl 7(E)-nonadecenoate in about 0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Mass Spectrometry
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source is suitable for this analysis.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program:

Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 300 °C.

Final hold: 10 minutes at 300 °C.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-500.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Method: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal

sample preparation.

Procedure: Place a small drop of the neat liquid sample of Ethyl 7(E)-nonadecenoate
directly onto the ATR crystal.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Visualizations
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The following diagrams illustrate the key structural features of Ethyl 7(E)-nonadecenoate and

a general workflow for its spectral analysis.

Ethyl Group Ester Linkage

Acyl Chain

CH₃ CH₂ O C O

(CH₂)₅ CH CH (CH₂)₁₀ CH₃

Click to download full resolution via product page

Caption: Chemical structure of Ethyl 7(E)-nonadecenoate.
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Sample Preparation

Data Acquisition

Data Analysis

Interpretation

Ethyl 7(E)-nonadecenoate

Dissolve in CDCl₃ Dilute for GC-MS Neat Liquid (ATR)

NMR Spectrometer GC-MS FTIR Spectrometer

¹H & ¹³C Spectra Mass Spectrum Infrared Spectrum

Structural Elucidation & Verification

Click to download full resolution via product page

Caption: General workflow for spectral analysis.

To cite this document: BenchChem. [Spectral Analysis of Ethyl 7(E)-nonadecenoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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nonadecenoate-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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